BenchChemオンラインストアへようこそ!

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide

Medicinal Chemistry Drug Design ADME

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide (CAS 2034405-10-0) is a synthetic oxalamide derivative with a molecular formula of C16H16N2O5S and a molecular weight of 348.37 g/mol. It features a 1,3-benzodioxole moiety at the N'-terminus and a 3-hydroxy-3-(thiophen-3-yl)propyl chain at the N-terminus, connected via an ethanediamide (oxalamide) linker.

Molecular Formula C16H16N2O5S
Molecular Weight 348.37
CAS No. 2034405-10-0
Cat. No. B2610981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide
CAS2034405-10-0
Molecular FormulaC16H16N2O5S
Molecular Weight348.37
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CSC=C3)O
InChIInChI=1S/C16H16N2O5S/c19-12(10-4-6-24-8-10)3-5-17-15(20)16(21)18-11-1-2-13-14(7-11)23-9-22-13/h1-2,4,6-8,12,19H,3,5,9H2,(H,17,20)(H,18,21)
InChIKeyRJMCMYOTNYQIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide: A Structurally Distinct Oxalamide Scaffold for CNS-Targeted Research


N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide (CAS 2034405-10-0) is a synthetic oxalamide derivative with a molecular formula of C16H16N2O5S and a molecular weight of 348.37 g/mol [1]. It features a 1,3-benzodioxole moiety at the N'-terminus and a 3-hydroxy-3-(thiophen-3-yl)propyl chain at the N-terminus, connected via an ethanediamide (oxalamide) linker. This compound is primarily distributed as a research-grade screening compound and building block by suppliers such as Life Chemicals [1]. Predicted physicochemical properties include a density of 1.466 ± 0.06 g/cm³ and a pKa of 10.60 ± 0.20 [1]. As a member of the benzodioxole-thiophene oxalamide class, it is investigated in early-stage medicinal chemistry for potential central nervous system (CNS) applications, though no peer-reviewed biological data for this specific compound are available as of the search date [2].

Why Substitution with Closely Related Ethanediamide Analogs Introduces Significant Research Risk


Superficially similar benzodioxole-ethanediamide analogs are not interchangeable with CAS 2034405-10-0 due to critical structural variations that alter hydrogen-bonding capacity, metabolic vulnerability, and molecular topology. The target compound possesses a secondary alcohol on a three-carbon propyl linker, a specific feature that directly impacts its metabolic stability (via potential Phase II glucuronidation) and target engagement profile compared to analogs where this hydroxyl is absent, methylated, or the linker length is changed [1]. For instance, the des-hydroxy analog (CAS 1060307-10-9) lacks this hydrogen-bond donor/acceptor entirely, likely resulting in a different membrane permeability and receptor interaction fingerprint . Similarly, the 2-methyl analog (CAS 2097884-25-6) introduces steric hindrance at the chiral center, which can alter binding kinetics . Generic substitution ignores these structure-specific determinants, leading to false-negative or false-positive results in biological assays. This guide provides the evidence required to scientifically justify the procurement of this precise compound.

Quantitative Differentiation of N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide from Its Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile: Impact on Permeability and Target Engagement vs. Des-Hydroxy Analog

The target compound (CAS 2034405-10-0) possesses three hydrogen-bond donors (HBD: two amide NH, one secondary alcohol OH) and five hydrogen-bond acceptors (HBA: carbonyl oxygens, dioxole oxygens, thiophene sulfur), derived from its structure C16H16N2O5S [1]. In contrast, the most direct comparator, N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1060307-10-9; C15H14N2O4S), lacks the hydroxyl group and contains one fewer carbon in the linker, resulting in only two HBDs and four HBAs . This difference in HBD count (3 vs. 2) is highly significant under Lipinski's Rule of Five and influences passive membrane permeability and CNS penetration potential, where an optimal HBD count is ≤3 [2]. The additional hydroxyl provides a site for specific hydrogen-bonding interactions with biological targets that is absent in the des-hydroxy analog.

Medicinal Chemistry Drug Design ADME

Predicted Physicochemical Properties: Density as a Surrogate for Molecular Packing and Formulation Behavior

The predicted density of N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is 1.466 ± 0.06 g/cm³ (at 20°C, 760 Torr) [1]. While predicted density for the closest analog (CAS 1060307-10-9) has not been published, the molecular formula difference (C16H16N2O5S vs. C15H14N2O4S) indicates a higher molecular weight and the presence of an additional oxygen atom in the target compound, generally correlating with higher density. The higher density of the target compound suggests more efficient crystal packing and potentially different solid-state stability and solubility characteristics. Density is a critical parameter in pre-formulation, influencing powder flow, compressibility, and the design of solid dosage forms. Without experimental data for comparators, this represents a class-level inference based on the heavier, more polar structure of the target.

Pre-formulation Material Science Drug Development

Metabolic Soft Spot Differentiation: Secondary Alcohol vs. Tertiary Alcohol vs. No Hydroxyl in Linker Region

The target compound contains a secondary alcohol at the 3-position of the propyl linker. This structural feature is a known 'metabolic soft spot' that can undergo Phase II glucuronidation, a clearance pathway that is generally less toxic than Phase I oxidation [1]. The 2-methyl analog (CAS 2097884-25-6; C17H18N2O5S) features a tertiary alcohol at the 2-position, which is sterically hindered and cannot be directly glucuronidated; it may instead undergo CYP-mediated oxidation, potentially generating reactive metabolites . The des-hydroxy analog (CAS 1060307-10-9) lacks this functional group entirely, resulting in a different metabolic profile, likely relying more on amide hydrolysis [2]. For instance, the SNRI duloxetine, which also contains a secondary alcohol-like moiety (as a methyl ether), undergoes extensive CYP2D6 metabolism, whereas related compounds without this feature show different clearance profiles. The choice of the target compound's secondary alcohol may offer a more favorable and predictable metabolic profile for in vivo studies compared to its methyl-substituted or des-hydroxy analogs.

Drug Metabolism Metabolic Stability Hepatotoxicity

Potential for Enantioselective Activity: A Chiral Secondary Alcohol as a Determinant of Binding Affinity

The target compound is a racemic mixture centered on the secondary alcohol at the 3-position of the propyl linker [1]. This is a critical differentiator from achiral analogs like the des-hydroxy compound (CAS 1060307-10-9) or the 2-methyl analog (CAS 2097884-25-6), which introduces a different chiral center . In the related benzodioxole SNRI literature, the enantiomers of compound 071031B (a structurally similar benzodioxole-thiophene derivative) showed significant differences in behavioral pharmacology, with S-071031B being more potent than R-071031B in vivo, driven by distinct pharmacokinetic profiles [2]. By analogy, the two enantiomers of the target compound are likely to exhibit differential binding affinities and pharmacokinetic properties. Procuring the racemate provides an opportunity for chiral resolution and evaluation of enantioselective activity, a scientific dimension that achiral or differently chiral analogs cannot offer.

Stereochemistry Enantioselectivity Target Binding

Linker Length and Flexibility: Three-Carbon Propyl vs. Two-Carbon Ethyl Linker Impact on Conformational Space

The target compound features a three-carbon propyl linker with a hydroxyl substituent at C3, providing greater conformational flexibility compared to the two-carbon ethyl linker in the des-hydroxy analog (CAS 1060307-10-9). This extended linker allows the thiophene ring to sample a wider range of spatial orientations relative to the benzodioxole ring, which can be crucial for accommodating binding pockets with specific distance constraints between pharmacophoric elements. The difference in linker length (three vs. two carbons) results in approximately 1.5 Å greater reach and multiple additional rotatable bonds (6 vs. 4 for the des-hydroxy analog), as inferred from SMILES analysis [1]. In oxalamide-based GPCR ligands, linker length has been shown to be a critical determinant of receptor subtype selectivity [2]. Selecting the target compound specifically enables exploration of this extended conformational space, which is precluded by shorter-linker analogs.

Conformational Analysis Ligand Binding Molecular Modeling

High-Impact Research Scenarios Enabled by the Specific Properties of CAS 2034405-10-0


Enantioselective CNS Target Engagement Studies

The presence of a chiral secondary alcohol, predicted to exhibit enantioselective pharmacology similar to related benzodioxole SNRIs [1], makes this compound ideal for chiral resolution and subsequent in vitro pharmacological evaluation (e.g., radioligand binding, functional assays) of individual enantiomers. This can reveal critical stereospecific interactions with CNS targets such as monoamine transporters or GPCRs, a research avenue not possible with achiral or differently chiral analogs [1].

ADME Profiling Focused on Phase II Glucuronidation

The secondary alcohol group provides a well-defined metabolic soft spot for glucuronidation studies [2]. Researchers can use this compound in hepatocyte or microsomal stability assays to quantify the contribution of UGT enzymes to its clearance. This metabolic pathway may offer advantages in terms of lower drug-drug interaction potential compared to analogs primarily cleared via CYP oxidation, providing a strategic advantage for lead optimization programs targeting CNS disorders [2].

Extended Conformation Sampling in Pharmacophore Modeling

With its flexible three-carbon linker providing an extended reach compared to shorter-linker analogs, this compound is a valuable tool for computational chemistry and molecular modeling [3]. It can be used in conformational analysis and molecular dynamics simulations to define pharmacophore models for targets where the spatial relationship between the benzodioxole and thiophene motifs is critical. This helps in mapping binding pockets that accommodate longer, flexible linkers, guiding rational design [3].

Solid-State Formulation and Pre-formulation Development

The predicted density of 1.466 g/cm³ provides a key starting parameter for solid-state characterization [4]. Researchers focused on polymorph screening, crystal structure prediction, or amorphous solid dispersion development can use this value to design initial formulation screens. The unique physical property differentiates it from analogs, and systematic studies can link molecular features to bulk material attributes, a critical step in preclinical development [4].

Quote Request

Request a Quote for N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.